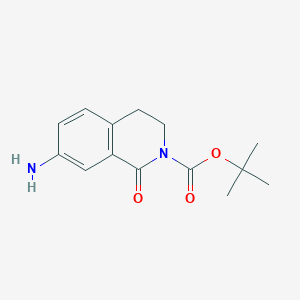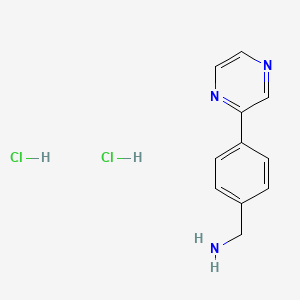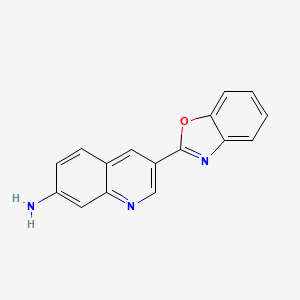![molecular formula C14H13ClO3 B11854971 2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione CAS No. 89131-30-6](/img/structure/B11854971.png)
2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a sec-butoxy group and a chlorine atom attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a diverse range of derivatives.
科学的研究の応用
2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems can be studied to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione involves its interaction with molecular targets in biological systems. The compound may act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2-(sec-Butoxy)-1,4-naphthoquinone: Similar structure but lacks the chlorine atom.
3-Chloro-1,4-naphthoquinone: Similar structure but lacks the sec-butoxy group.
2-Butoxy-1,4-naphthoquinone: Similar structure but with a different alkoxy group.
Uniqueness
2-(sec-Butoxy)-3-chloronaphthalene-1,4-dione is unique due to the combination of the sec-butoxy group and the chlorine atom on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
89131-30-6 |
|---|---|
分子式 |
C14H13ClO3 |
分子量 |
264.70 g/mol |
IUPAC名 |
2-butan-2-yloxy-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-3-8(2)18-14-11(15)12(16)9-6-4-5-7-10(9)13(14)17/h4-8H,3H2,1-2H3 |
InChIキー |
XXIKZSPASJMSCK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)


![tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate](/img/structure/B11854918.png)
![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)




![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)

![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)

